3-(3-acetyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone
Description
The compound 3-(3-acetyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone features a structurally complex architecture combining two heterocyclic systems: a 3-acetyl-substituted indole and a tetrahydro-pyrido[4,3-b]indole moiety linked via a propanone bridge. This propanone linker differentiates it from simpler methanone-linked analogs (e.g., compounds in and ).
Properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C24H23N3O2/c1-16(28)19-14-26(23-9-5-3-7-18(19)23)13-11-24(29)27-12-10-22-20(15-27)17-6-2-4-8-21(17)25-22/h2-9,14,25H,10-13,15H2,1H3 |
InChI Key |
QUFNZQCJVZAAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone , a novel indole derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an indole moiety and a tetrahydropyridoindole framework, which are known to contribute to its biological efficacy.
Anticancer Properties
Several studies have highlighted the anticancer potential of indole derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) with IC50 values in the low micromolar range (8–20 µM) .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PA1 (Ovarian) | 10 | |
| PC3 (Prostate) | 12 | ||
| DU145 (Prostate) | 15 |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties. It was tested against various bacterial strains and showed significant inhibition. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics .
Table 2: Antimicrobial Activity
The biological activity of this compound is largely attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, the compound's ability to inhibit key enzymes involved in tumor growth has been documented.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest and increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Structural and Functional Comparisons
Linker Flexibility: The target compound’s propanone bridge (three-carbon chain) contrasts with the methanone (single-carbon) linkers in analogs from and .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) and halogens (e.g., chloro in ) are common in analogs to modulate lipophilicity and metabolic stability. The target’s 3-acetylindole group introduces both steric bulk and hydrogen-bonding capacity.
Synthetic Complexity :
- Yields for pyridoindole-linked compounds vary widely (19–47%), influenced by purification methods (e.g., chiral HPLC in vs. silica gel chromatography in ). The target compound’s synthesis may require similar optimization for scalability.
Conformational Dynamics :
- Analogs with trifluoromethylpyrazole substituents ( ) exhibit rotameric equilibria in NMR (e.g., 56/44 Ca/Cb ratios), suggesting dynamic structural behavior. The target’s acetyl group may similarly influence conformational preferences.
Biological Implications: While direct data for the target compound are lacking, related compounds in and highlight the importance of stereochemistry (e.g., 97% enantiomeric excess) and substituent positioning for activity.
Research Findings and Implications
- Structural Uniqueness: The target compound’s combination of a propanone linker and dual indole/pyridoindole systems distinguishes it from simpler methanone-linked analogs. This may offer advantages in target selectivity or pharmacokinetics.
- Synthetic Challenges : High-resolution purification (e.g., chiral HPLC) is critical for isolating enantiopure forms, as seen in .
- Future Directions : Comparative studies on binding affinity, metabolic stability, and conformational dynamics (via NMR or X-ray crystallography) are needed to validate hypotheses derived from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
